molecular formula C5H7F3O3S B2375767 2-(3,3,3-Trifluoropropanesulfinyl)acetic acid CAS No. 1408206-32-5

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid

Cat. No. B2375767
CAS RN: 1408206-32-5
M. Wt: 204.16
InChI Key: ZGVBQHVTHRZRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3,3-Trifluoropropanesulfinyl)acetic acid, commonly known as TPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPAA is a chiral sulfinyl acetic acid, which means it has a specific molecular structure that can be used to produce enantiomerically pure compounds.

Scientific Research Applications

  • Catalysis and Organic Synthesis:

    • Maozhong Miao et al. (2016) described the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid, producing β- or γ-addition products with high selectivity. This work demonstrates the utility of acetic acid in facilitating specific organic transformations (Miao et al., 2016).
  • Chemical Stability and Reactivity Studies:

    • V. Chowdhry et al. (1976) synthesized 2-Diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene, finding that its derivatives are acid stable and suitable for enzyme labeling. This highlights the stability and reactivity of related trifluoromethyl compounds in biological contexts (Chowdhry et al., 1976).
  • Photolysis and Photoaffinity Labeling:

    • The study by Chowdhry et al. also noted that 2-Diazo-3,3,3-trifluoropropionyl chloride undergoes photolysis with less rearrangement compared to other diazoacyl reagents, suggesting its potential for photoaffinity labeling of thiols (Chowdhry et al., 1976).
  • Material Synthesis and Modification:

    • Xijun Hu et al. (2020) used a mild acid functionalization method to synthesize sulfonic acid functionalized metal-organic frameworks, demonstrating the role of acetic acid in producing Brønsted acidic heterogeneous catalysts. This underscores the importance of trifluoromethyl compounds in materials science (Hu et al., 2020).
  • Analytical Chemistry Applications:

    • Y. Yasaka et al. (1990) described the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for ultraviolet and fluorescent detection in high-performance liquid chromatography, highlighting the utility of trifluoromethyl compounds in analytical methods (Yasaka et al., 1990).

properties

IUPAC Name

2-(3,3,3-trifluoropropylsulfinyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3S/c6-5(7,8)1-2-12(11)3-4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBQHVTHRZRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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